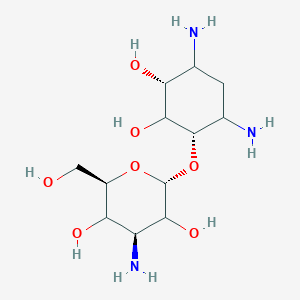

Tobramycin A

Description

BenchChem offers high-quality Tobramycin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tobramycin A including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H25N3O7 |

|---|---|

Molecular Weight |

323.34 g/mol |

IUPAC Name |

(2S,4S,6R)-4-amino-2-[(1S,3R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |

InChI |

InChI=1S/C12H25N3O7/c13-3-1-4(14)11(10(20)7(3)17)22-12-9(19)6(15)8(18)5(2-16)21-12/h3-12,16-20H,1-2,13-15H2/t3?,4?,5-,6+,7-,8?,9?,10?,11+,12-/m1/s1 |

InChI Key |

WPYNTQYMFOTKRF-MJIQAQKDSA-N |

Isomeric SMILES |

C1C([C@H](C([C@H](C1N)O[C@@H]2C([C@H](C([C@H](O2)CO)O)N)O)O)O)N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tobramycin: Chemical Structure and Properties

This guide provides a comprehensive overview of the chemical and physical properties of Tobramycin, an aminoglycoside antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Chemical Identity and Structure

Tobramycin is a broad-spectrum antibiotic derived from the bacterium Streptomyces tenebrarius.[1] It is particularly effective against Gram-negative bacteria.[2][3][4]

Chemical Structure:

Figure 1: 2D Chemical Structure of Tobramycin.

Chemical Identifiers:

| Identifier | Value |

| Chemical Formula | C₁₈H₃₇N₅O₉[5][6] |

| Molecular Weight | 467.51 g/mol [1][5][7] |

| CAS Number | 32986-56-4[6] |

| Synonyms | 3'-Deoxykanamycin B, Nebramycin 6, O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribohexopyranosyl-(1-4))-2-deoxy-D-streptamine, Tobramicina, Tobramycine, Tobramycinum[2] |

Physicochemical Properties

The physicochemical properties of Tobramycin are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | 178 °C[5] |

| Solubility | Water: 94 mg/mL at 25°C[5], ≥ 100 mg/mL[1] |

| Optical Rotation | +129° (c=1 in water at 20°C/D)[8] |

| pKa (Strongest Acidic) | 12.54[5] |

| pKa (Strongest Basic) | 9.66[5] |

| Individual Amino Group pKa Values | 6.7, 7.6, 7.7, 7.8, 9.1 |

Mechanism of Action

Tobramycin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves several key steps that disrupt the normal functioning of the bacterial ribosome.

Tobramycin works by binding to the bacterial 30S and 50S ribosomal subunits, which prevents the formation of the 70S initiation complex.[9] This binding interferes with the accurate reading of messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[3][4] The production of these non-functional or toxic proteins disrupts the bacterial cell membrane, leading to increased permeability and further uptake of the antibiotic.[2][3] Ultimately, the inhibition of protein synthesis and compromised cell membrane integrity result in bacterial cell death.[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Tobramycin against a bacterial isolate.

1. Preparation of Tobramycin Stock Solution:

- Accurately weigh a suitable amount of Tobramycin standard powder.

- Dissolve the powder in a specified solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,000 mg/L).

- Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Serial Dilutions:

- Perform serial two-fold dilutions of the Tobramycin stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculum Preparation:

- Culture the test bacterium on an appropriate agar medium overnight.

- Suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

- Add the standardized inoculum to each well of the microtiter plate containing the Tobramycin dilutions.

- Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

- The MIC is the lowest concentration of Tobramycin that completely inhibits visible growth of the bacterium.

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_tobra [label="Prepare Tobramycin\nStock Solution"];

serial_dil [label="Perform Serial Dilutions\nin Microtiter Plate"];

prep_inoc [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];

inoculate [label="Inoculate Microtiter Plate"];

incubate [label="Incubate Plate\n(35-37°C, 16-20h)"];

read_results [label="Read Results for\nVisible Growth"];

determine_mic [label="Determine MIC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_tobra;

prep_tobra -> serial_dil;

start -> prep_inoc;

prep_inoc -> inoculate;

serial_dil -> inoculate;

inoculate -> incubate;

incubate -> read_results;

read_results -> determine_mic;

determine_mic -> end;

}

Determination of Aqueous Solubility

This protocol describes a general synthetic method for determining the solubility of Tobramycin.

1. Sample Preparation:

- Prepare a series of vials containing a known volume of solvent (e.g., deionized water).

- Maintain the vials at a constant temperature using a water bath or incubator.

2. Addition of Solute:

- Add small, accurately weighed increments of Tobramycin to each vial.

- After each addition, stir the mixture vigorously for a set period to allow for dissolution.

3. Observation:

- Visually inspect the vials for the presence of undissolved solid. The point at which a small amount of solid remains undissolved after a sufficient equilibration time indicates that the solution is saturated.

4. Quantification (Optional):

- For a more precise measurement, the saturated solution can be filtered to remove excess solid, and the concentration of Tobramycin in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

5. Data Analysis:

- The solubility is expressed as the mass of Tobramycin per volume of solvent (e.g., mg/mL) at the specified temperature.

References

- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solubility study of tobramycin in room temperature ionic liquids: an experimental and computational based study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. journals.asm.org [journals.asm.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Minimum Inhibitory Concentration and Time Kill Curve Studies of Tobracef, A Fixed Dose Combination of Ceftazidime and Tobramycin – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Tobramycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius, is a potent bactericidal agent primarily used against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1] Its efficacy stems from its ability to disrupt bacterial protein synthesis, a fundamental process for bacterial viability. This guide provides a detailed technical overview of the core mechanism of action of Tobramycin A, intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary molecular target of Tobramycin A is the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. Specifically, tobramycin binds to the 30S ribosomal subunit, interfering with several key steps in the translation process.[2][3]

Ribosomal Binding Site

Tobramycin binds with high affinity to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit.[3][4] This binding site is a highly conserved region, explaining tobramycin's broad activity against many bacterial species. The interaction is primarily electrostatic, driven by the polycationic nature of the tobramycin molecule and the negatively charged phosphate backbone of the rRNA.

Consequences of Ribosomal Binding

The binding of tobramycin to the ribosomal A-site has three main consequences that collectively lead to the inhibition of protein synthesis and ultimately, bacterial cell death:

-

Interference with the Initiation Complex: Tobramycin can block the formation of the 70S initiation complex, a crucial first step in protein synthesis where the 30S and 50S ribosomal subunits assemble with mRNA and the initiator tRNA.[3]

-

mRNA Misreading and Production of Aberrant Proteins: A hallmark of aminoglycoside action is the induction of mRNA misreading. By distorting the conformation of the A-site, tobramycin decreases the fidelity of codon-anticodon recognition.[3] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or misfolded proteins.[4]

-

Inhibition of Translocation: Tobramycin can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This further disrupts the process of protein synthesis.

The accumulation of aberrant proteins can have severe downstream effects, including disruption of the bacterial cell membrane integrity, contributing to the bactericidal activity of tobramycin.

Secondary Mechanism: Disruption of the Bacterial Cell Membrane

While the primary target of tobramycin is the ribosome, it also exerts effects on the bacterial cell membrane. The initial interaction of the positively charged tobramycin molecule with the negatively charged components of the bacterial outer membrane (in Gram-negative bacteria) can displace divalent cations like Mg2+ and Ca2+, leading to increased membrane permeability.[5] This facilitates the uptake of tobramycin into the periplasm.

Furthermore, the aberrant proteins produced due to mRNA misreading can be inserted into the cell membrane, further disrupting its structure and function. This creates a positive feedback loop, allowing more tobramycin to enter the cell and amplifying its bactericidal effect.

Quantitative Data

The following tables summarize key quantitative data related to the activity and binding of Tobramycin A.

Table 1: Minimum Inhibitory Concentrations (MIC) of Tobramycin A against Key Bacterial Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 1 | 8 | [1] |

| Pseudomonas aeruginosa (XDR isolates) | >8 | >8 | [6] |

| Escherichia coli | Resistant | Resistant | [7] |

| Staphylococcus aureus | 0.25 | 4.0 | [8] |

MIC50 and MIC90 represent the minimum concentrations of tobramycin required to inhibit the growth of 50% and 90% of the tested isolates, respectively. XDR: Extensively Drug-Resistant

Table 2: Binding Affinity of Tobramycin A for Ribosomal Components

| Binding Partner | Dissociation Constant (Kd) | Method | Reference(s) |

| E. coli 70S Ribosome (Primary Site) | 4.2 x 10⁻⁷ M | Not Specified | [2] |

| E. coli 70S Ribosome (Secondary Site) | 7 x 10⁻⁶ M | Not Specified | [2] |

| E. coli 50S Subunit | 5 x 10⁻⁷ M | Not Specified | [2] |

| E. coli 30S Subunit | 3.3 x 10⁻⁶ M | Not Specified | [2] |

| Unmodified E. coli H69 of 23S rRNA | 0.2 ± 0.2 µM | Non-linear regression of melting data | [9] |

Signaling Pathways and Cellular Responses

Tobramycin treatment triggers a cascade of cellular responses and affects several signaling pathways in bacteria.

Quorum Sensing

Subinhibitory concentrations of tobramycin have been shown to inhibit the RhlI/R quorum-sensing system in Pseudomonas aeruginosa. This occurs through a reduction in the production of the signaling molecule C4-HSL, which in turn affects phenotypes regulated by this system, such as swarming motility and pyocyanin production.[10]

Two-Component Systems

Bacterial two-component systems (TCSs) are crucial for sensing and responding to environmental stimuli, including antibiotics.[11][12] While direct interaction of tobramycin with specific TCSs is still under investigation, the cellular stress induced by tobramycin, such as envelope stress from misfolded membrane proteins, is known to activate certain TCSs. For example, the Rcs stress response system, which responds to envelope damage, can be triggered by the effects of protein synthesis inhibitors.

Proteomic Response

Proteomic analyses of bacteria treated with tobramycin reveal significant changes in the cellular protein landscape. Studies in Pseudomonas aeruginosa have shown a time- and concentration-dependent response, with an upregulation of heat shock proteins and proteases at higher tobramycin concentrations, indicative of a cellular response to protein misfolding and damage.[13] At lower concentrations, an induction of metabolic enzymes is observed.

Below is a diagram illustrating the central mechanism of action of Tobramycin A and its downstream consequences.

Caption: Core mechanism of Tobramycin A action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Tobramycin A.

Ribosomal Binding Assay (Nitrocellulose Filter Binding)

This assay measures the direct interaction between radiolabeled tobramycin and bacterial ribosomes.

Materials:

-

Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium

-

[³H]-Tobramycin

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 2 mM DTT

-

Wash Buffer: Same as Binding Buffer

-

Nitrocellulose filters (0.45 µm pore size)

-

DEAE-cellulose filters (optional, for double-filter assay)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

96-well dot-blot apparatus

Procedure:

-

Prepare a series of dilutions of unlabeled tobramycin in Binding Buffer for competition experiments.

-

In a microcentrifuge tube, combine a fixed concentration of ribosomes (e.g., 0.1 µM) and [³H]-Tobramycin (e.g., 10 nM) in Binding Buffer. For competition experiments, add varying concentrations of unlabeled tobramycin.

-

Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Pre-soak the nitrocellulose filters in Wash Buffer for at least 10 minutes.

-

Assemble the dot-blot apparatus with the nitrocellulose filter (and DEAE filter underneath if using a double-filter method).

-

Apply the reaction mixture to the wells of the dot-blot apparatus and apply a gentle vacuum to filter the solution through the membranes. Ribosomes and ribosome-bound [³H]-Tobramycin will be retained on the nitrocellulose filter.

-

Wash each well twice with 200 µL of ice-cold Wash Buffer to remove unbound [³H]-Tobramycin.

-

Disassemble the apparatus and allow the filters to air dry.

-

Place the individual filter dots into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the amount of bound tobramycin at each concentration and determine the dissociation constant (Kd) by fitting the data to a binding isotherm.

Caption: Workflow for a ribosomal filter binding assay.

In Vitro Transcription/Translation (IVT) Inhibition Assay

This assay assesses the effect of tobramycin on protein synthesis in a cell-free system.

Materials:

-

Commercial in vitro transcription/translation kit (e.g., based on E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter

-

Tobramycin stock solution

-

Amino acid mixture containing a radiolabeled amino acid (e.g., [³⁵S]-methionine) or a substrate for the reporter protein (e.g., luciferin)

-

Trichloroacetic acid (TCA) for precipitation (if using radiolabeling)

-

Luminometer or fluorometer

Procedure:

-

Prepare a master mix containing the components of the IVT kit according to the manufacturer's instructions.

-

Aliquot the master mix into separate reaction tubes.

-

Add varying concentrations of tobramycin to the reaction tubes. Include a no-tobramycin control.

-

Initiate the reaction by adding the DNA template.

-

Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction according to the kit's protocol.

-

Quantify the amount of protein synthesized:

-

Radiolabeling: Precipitate the proteins with cold TCA, collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Protein: Add the appropriate substrate (e.g., luciferin) and measure the light output with a luminometer.

-

-

Calculate the percentage of inhibition of protein synthesis at each tobramycin concentration and determine the IC50 value.

Caption: Workflow for an in vitro translation inhibition assay.

Bacterial Membrane Potential Assay

This assay uses a fluorescent dye to measure changes in the bacterial membrane potential upon treatment with tobramycin.

Materials:

-

Bacterial culture in the mid-logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO

-

Tobramycin stock solution

-

Valinomycin (a potassium ionophore, used as a positive control for depolarization)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Harvest bacterial cells from the culture by centrifugation and wash them twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to a final OD₆₀₀ of 0.05.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature for about 20 minutes to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.[14]

-

Transfer the cell suspension to a cuvette or a 96-well plate.

-

Record the baseline fluorescence for a few minutes.

-

Add tobramycin to the desired final concentration and continue to record the fluorescence. An increase in fluorescence indicates membrane depolarization as the dye is released from the cells and its fluorescence is dequenched.

-

As a positive control, add valinomycin to a separate sample to induce complete depolarization and record the maximum fluorescence.

-

Analyze the change in fluorescence over time to determine the effect of tobramycin on the membrane potential.

Caption: Workflow for a bacterial membrane potential assay.

Conclusion

The primary mechanism of action of Tobramycin A is the potent inhibition of bacterial protein synthesis through its specific binding to the 16S rRNA of the 30S ribosomal subunit. This interaction leads to a cascade of events, including the blockage of translation initiation, induction of mRNA misreading, and the production of aberrant proteins, which ultimately result in bacterial cell death. A secondary effect on the bacterial cell membrane contributes to its bactericidal activity. A thorough understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of effective antimicrobial strategies and for combating the growing threat of antibiotic resistance.

References

- 1. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 4. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academicjournals.org [academicjournals.org]

- 9. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tobramycin at subinhibitory concentration inhibits the RhlI/R quorum sensing system in a Pseudomonas aeruginosa environmental isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dynamic Proteome Response of Pseudomonas aeruginosa to Tobramycin Antibiotic Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Biosynthesis of Tobramycin: A Technical Guide for Researchers

Abstract

Tobramycin, a potent aminoglycoside antibiotic, is a vital tool in combating severe Gram-negative bacterial infections. Produced by the actinomycete Streptomyces tenebrarius (also known as Streptoalloteichus tenebrarius), its biosynthesis is a complex process involving a dedicated gene cluster that orchestrates the assembly of its characteristic 2-deoxystreptamine (DOS) core and subsequent glycosylation and modification steps.[1][2] This technical guide provides an in-depth exploration of the tobramycin biosynthesis pathway, tailored for researchers, scientists, and drug development professionals. It delineates the genetic and enzymatic framework of the pathway, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular workflows.

The Tobramycin Biosynthetic Gene Cluster

The genetic blueprint for tobramycin production is encoded within a dedicated biosynthetic gene cluster (BGC) in S. tenebrarius. Sequencing of this cluster has revealed a series of open reading frames (ORFs) whose products catalyze the intricate steps of tobramycin synthesis.[1] Key genes and their putative functions are summarized in Table 1. The organization of these genes is crucial for the coordinated expression of the biosynthetic machinery.

Table 1: Key Genes in the Tobramycin Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function | Reference(s) |

| tbmA | 2-deoxy-scyllo-inosose (DOI) synthase | [1][3] |

| tbmB | L-glutamine:DOI aminotransferase | [1] |

| tbmC | NADH-dependent dehydrogenase | [1] |

| tbmD | Glycosyltransferase | [1] |

| tacA | Carbamoyltransferase | [1] |

| tacB | Dehydrogenase | [1] |

| tacC | Aminotransferase | [1] |

| tobR | Lrp/AsnC family transcriptional regulator (negative regulator) | [2][4] |

| tobO | Oxygenase (positively influences biosynthesis) | [2][4] |

| tobZ | O-carbamoyltransferase (converts tobramycin to carbamoyltobramycin) | [5] |

The Biosynthetic Pathway of Tobramycin

The biosynthesis of tobramycin begins with a central metabolic precursor and proceeds through a series of enzymatic transformations to yield the final active compound. The pathway can be broadly divided into three main stages: the formation of the 2-deoxystreptamine (DOS) core, the glycosylation of the DOS core, and subsequent tailoring reactions.

Formation of the 2-Deoxystreptamine (DOS) Core

The initial and one of the most critical phases in tobramycin biosynthesis is the formation of the central aminocyclitol core, 2-deoxystreptamine (DOS), from glucose-6-phosphate. This process is catalyzed by a series of enzymes encoded within the tobramycin BGC.

The first committed step is the conversion of glucose-6-phosphate to 2-deoxy-scyllo-inosose (DOI), a reaction catalyzed by the enzyme DOI synthase, encoded by the tbmA gene.[1][3] This is followed by two transamination steps and a reduction to form the DOS core. The enzymes TbmB (L-glutamine:DOI aminotransferase) and TbmC (NADH-dependent dehydrogenase) are proposed to be involved in these subsequent steps.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Improving the production of carbamoyltobramycin by an industrial Streptoalloteichus tenebrarius through metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and characterization of the tobramycin biosynthetic gene cluster from Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

The Discovery and Isolation of Tobramycin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobramycin is a potent aminoglycoside antibiotic with a broad spectrum of activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] It is a critical therapeutic agent, particularly in the management of cystic fibrosis and other serious bacterial infections.[1] Tobramycin is a member of the nebramycin complex, a group of related aminoglycoside antibiotics produced by the soil actinomycete Streptomyces tenebrarius (also known as Streptoalloteichus tenebrarius).[1][3][4] This whitepaper provides a comprehensive technical overview of the discovery and isolation of tobramycin, with a focus on the core experimental methodologies, quantitative data, and process workflows.

The initial discovery of the nebramycin complex by Stark et al. revealed a mixture of several structurally similar compounds.[5] Subsequent research by Koch and others elucidated that tobramycin (initially designated nebramycin factor 6) is not the primary product of fermentation.[6] Instead, the bacterium produces 6"-O-carbamoyltobramycin (CTB), which is then converted to tobramycin through alkaline hydrolysis.[7][8] The isolation and purification of tobramycin from the complex fermentation broth presents a significant challenge due to the presence of other closely related nebramycin factors, such as apramycin and kanamycin B derivatives.[6]

This guide details the key stages of tobramycin production, from the fermentation of S. tenebrarius to the purification of the final active pharmaceutical ingredient.

I. Fermentation of Streptomyces tenebrarius

The production of the nebramycin complex is achieved through submerged aerobic fermentation of a high-yielding strain of Streptomyces tenebrarius. Over the years, strain improvement programs, including mutagenesis and genetic engineering, have been employed to enhance the yield of the desired carbamoyltobramycin precursor and reduce the production of unwanted byproducts.[1][9]

Experimental Protocol: Fermentation

1. Inoculum Development:

-

A lyophilized culture of Streptomyces tenebrarius is used to inoculate a vegetative medium.

-

The seed culture is incubated on a rotary shaker at 28-30°C for 48-72 hours to achieve sufficient biomass.

2. Production Fermentation:

-

The seed culture is transferred to a production fermenter containing a sterile fermentation medium.

-

The fermentation is carried out at 28-30°C with controlled aeration and agitation to maintain aerobic conditions. The pH is typically maintained between 7.0 and 8.0.

-

The fermentation process is monitored for antibiotic production, typically for 5 to 7 days.

Data Presentation: Fermentation Media Composition

The composition of the fermentation medium is critical for optimal production of the nebramycin complex. The following tables summarize typical media compositions found in the literature.

| Seed Medium Components | Concentration (g/L) |

| Glucose | 10.0 |

| Soluble Starch | 20.0 |

| Yeast Extract | 5.0 |

| Casein Hydrolysate | 5.0 |

| Calcium Carbonate | 1.0 |

| Production Medium Components | Concentration (g/L) |

| Dextrin | 50.0 |

| Cottonseed Meal | 30.0 |

| Fish Meal | 10.0 |

| Calcium Carbonate | 5.0 |

| Cobalt Chloride | 0.002 |

Note: The exact composition of industrial fermentation media is often proprietary.

II. Isolation and Purification of Tobramycin

The isolation and purification of tobramycin from the fermentation broth is a multi-step process designed to separate it from cellular debris, other nebramycin factors, and media components.

Experimental Workflow: Isolation and Purification

Caption: Overall workflow for the isolation and purification of tobramycin.

Experimental Protocols:

1. Broth Harvesting and Clarification:

-

At the end of the fermentation, the broth is acidified to a pH of approximately 2.0 with sulfuric acid to lyse the cells.

-

The broth is then filtered or centrifuged to remove the mycelia and other insoluble materials, yielding a clarified broth containing the nebramycin complex.

2. Cation-Exchange Chromatography:

-

The clarified broth is passed through a column packed with a weak cation-exchange resin, such as Amberlite IRC-50, in the ammonium form.

-

The basic aminoglycosides bind to the resin, while neutral and acidic impurities are washed through.

-

The column is washed with water to remove any remaining non-adsorbed impurities.

-

The nebramycin factors are then eluted from the resin using a gradient of ammonium hydroxide. A typical gradient would be from 0.1 N to 1.0 N ammonium hydroxide. Fractions are collected and assayed for antibiotic activity.

3. Alkaline Hydrolysis of 6"-O-Carbamoyltobramycin:

-

The fractions containing 6"-O-carbamoyltobramycin are pooled.

-

The pH of the solution is raised to 11-12 with sodium hydroxide or a higher concentration of ammonium hydroxide.

-

The solution is heated to 90-100°C for 1-2 hours to hydrolyze the carbamoyl group, yielding tobramycin.

-

The reaction is monitored by thin-layer chromatography or HPLC to ensure complete conversion.

4. Final Purification:

-

The hydrolyzed solution is further purified by additional chromatographic steps or by crystallization.

-

Recrystallization from a solvent such as aqueous methanol can be used to obtain highly purified tobramycin sulfate.

Data Presentation: Purification Yields

The following table provides representative, albeit generalized, yields for the purification of tobramycin. Actual yields can vary significantly based on the fermentation titer and the specific purification process employed.

| Purification Step | Typical Recovery (%) |

| Broth Clarification | 90-95 |

| Cation-Exchange Chromatography | 70-80 |

| Alkaline Hydrolysis | 95-99 |

| Final Purification | 80-90 |

| Overall Yield | 50-65 |

III. Structural Elucidation and Analysis

The structure of tobramycin and its related compounds in the nebramycin complex were determined using a combination of spectroscopic techniques.

Signaling Pathway: Not Applicable

In the context of discovery and isolation, a signaling pathway is not a relevant visualization. A workflow diagram is more appropriate and has been provided above.

Logical Relationships: Nebramycin Complex Conversion

Caption: Conversion of the direct fermentation product to active tobramycin.

Analytical Methodologies

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the different nebramycin factors.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

-

High-Performance Liquid Chromatography (HPLC): Employed for the quantitative analysis of the fermentation broth and purified fractions. Due to the lack of a UV chromophore, derivatization with agents like o-phthalaldehyde or the use of evaporative light scattering detection (ELSD) or mass spectrometry is often required.

Conclusion

The discovery and isolation of tobramycin represent a significant achievement in antibiotic research and development. The process, which begins with the fermentation of Streptomyces tenebrarius to produce the nebramycin complex, involves a series of carefully controlled steps to isolate and purify the desired antibiotic. The key transformation is the hydrolysis of the direct fermentation product, 6"-O-carbamoyltobramycin, to yield the final active compound. The methodologies outlined in this whitepaper, from fermentation and purification to structural analysis, provide a foundational understanding for researchers and professionals in the field of drug development. Continued advancements in fermentation technology, strain engineering, and purification sciences are crucial for the efficient and sustainable production of this life-saving antibiotic.

References

- 1. Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105732738A - Tobramycin purification method - Google Patents [patents.google.com]

- 5. [A novel laboratory method of isolation and purification of tobramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US3691279A - Antibiotic nebramycin and preparation thereof - Google Patents [patents.google.com]

- 7. Strains of Streptomyces tenebrarius and biosynthesis of nebramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineering of Streptoalloteichus tenebrarius 2444 for Sustainable Production of Tobramycin [mdpi.com]

- 9. scispace.com [scispace.com]

Tobramycin: A Technical Overview for Researchers

This guide provides an in-depth technical overview of the aminoglycoside antibiotic, Tobramycin. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its core properties, mechanism of action, and relevant experimental protocols.

Core Molecular Data

Tobramycin is a water-soluble aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius.[1] The fundamental molecular and physical properties of Tobramycin are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C18H37N5O9 | PubChem[2], Santa Cruz Biotechnology[3] |

| Molecular Weight | 467.5 g/mol | PubChem[2], Santa Cruz Biotechnology[3], MedChemExpress[4] |

| CAS Number | 32986-56-4 | PubChem[2], Santa Cruz Biotechnology[3] |

| Appearance | White to off-white solid | MedChemExpress[4] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tobramycin exerts its bactericidal effects by disrupting protein synthesis in susceptible bacteria.[5] The mechanism involves a multi-step process that ultimately leads to the production of non-functional or toxic proteins and subsequent cell death.

The key stages of Tobramycin's mechanism of action are:

-

Cell Entry: As a polycationic molecule, Tobramycin initially binds to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides in Gram-negative bacteria. This interaction displaces divalent cations, leading to increased membrane permeability and facilitating the entry of the antibiotic into the periplasmic space.[2][6]

-

Active Transport: Further transport across the inner cytoplasmic membrane is an active, energy-dependent process.[5]

-

Ribosomal Binding: Once inside the cytoplasm, Tobramycin irreversibly binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[3][5] This binding occurs at the A-site, which is crucial for the accurate decoding of messenger RNA (mRNA).[5]

-

Inhibition of Protein Synthesis: The binding of Tobramycin to the A-site interferes with the initiation of protein synthesis and causes misreading of the mRNA codons during elongation. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of aberrant or nonfunctional proteins.[3][5]

-

Bacterial Cell Death: The accumulation of these faulty proteins disrupts various cellular processes, including membrane integrity, which further enhances the uptake of Tobramycin, leading to a cascade of events that result in bacterial cell death.[2][5]

Experimental Protocols

Quantification of Tobramycin by High-Performance Liquid Chromatography (HPLC)

Method 1: Direct UV Detection

This method allows for the quantification of Tobramycin in pharmaceutical formulations without the need for derivatization.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase consisting of a buffer of 0.05 M diammonium hydrogen phosphate, with the pH adjusted to 10.0 using tetramethylammonium hydroxide.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an optimized wavelength.

-

Procedure:

-

Prepare standard solutions of Tobramycin in the mobile phase at known concentrations.

-

Prepare the sample solution by diluting the formulation with the mobile phase to a concentration within the linear range of the assay.

-

Inject the standard and sample solutions into the HPLC system.

-

Quantify the amount of Tobramycin in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

-

-

Key Parameters: The retention time for Tobramycin is approximately 9.0 minutes under these conditions. The method has demonstrated linearity in the range of 0.47 to 0.71 mg/mL.

Method 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This method is employed to enhance the detection sensitivity of Tobramycin, which lacks a strong UV-absorbing chromophore.

-

Instrumentation: An HPLC system with a fluorescence or UV detector.

-

Derivatization Reagent: A solution of o-phthalaldehyde (OPA) and 2-mercaptoethanol in a borate buffer (pH 10.4).

-

Procedure:

-

Derivatization: Mix the Tobramycin sample with the OPA reagent. This reaction can be automated using an autosampler. The optimal reaction time is typically around 30 minutes.

-

Chromatographic Separation: Inject the derivatized sample onto a reverse-phase HPLC column.

-

Detection: Detect the fluorescent derivatives using a fluorescence detector or a UV detector. Fluorescence detection offers significantly higher sensitivity.

-

-

Note: Due to multiple primary amino groups on the Tobramycin molecule, this derivatization may result in more than one derivative peak.

Quantification of Tobramycin by Homogeneous Particle-Enhanced Turbidimetric Immunoassay

This immunoassay is based on the competition between Tobramycin in a sample and Tobramycin coated on a microparticle for binding sites on a specific antibody.

-

Principle: In the absence of Tobramycin in the sample, the antibody reagent agglutinates the Tobramycin-coated microparticles, causing an increase in turbidity which is measured photometrically. When Tobramycin is present in the sample, it competes for the antibody binding sites, thereby inhibiting the agglutination and slowing the rate of turbidity change. The rate of change in absorbance is inversely proportional to the concentration of Tobramycin in the sample.

-

Procedure:

-

Sample Collection: Serum or plasma samples are typically used. Trough levels, drawn just before the next dose, are often monitored.

-

Assay: The sample is mixed with the antibody and microparticle reagents in an automated clinical chemistry analyzer.

-

Measurement: The rate of change in absorbance is measured photometrically.

-

Quantification: The concentration of Tobramycin is determined by comparing the result to a calibration curve generated with known standards.

-

-

Application: This method is commonly used in clinical settings for therapeutic drug monitoring.

References

- 1. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tobramycin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]

- 6. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]

The Antibacterial Spectrum of Tobramycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial spectrum of Tobramycin A, an aminoglycoside antibiotic. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and a visualization of its mechanism of action.

Introduction

Tobramycin is an aminoglycoside antibiotic derived from Streptomyces tenebrarius.[1] It exhibits bactericidal activity primarily against Gram-negative aerobic bacteria, with some activity against certain Gram-positive organisms.[2] Its clinical utility is particularly notable in the treatment of serious infections, including those caused by Pseudomonas aeruginosa.[2] This guide will delve into the specific in vitro activity of Tobramycin A, its mechanism of action, and the standardized methods used to determine its antibacterial spectrum.

Mechanism of Action

Tobramycin A exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the bacterial 30S ribosomal subunit.[3] Upon entry into the bacterial cell, tobramycin binds to the 16S rRNA component of the 30S subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. The resulting aberrant proteins can disrupt various cellular processes and compromise the integrity of the bacterial cell membrane, ultimately leading to cell death.[3]

Caption: Mechanism of action of Tobramycin A.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of Tobramycin A is summarized below, with Minimum Inhibitory Concentration (MIC) values that inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Gram-Negative Bacteria | |||

| Escherichia coli | 16 | 512 | [4] |

| Klebsiella pneumoniae | 32 | >64 | [5] |

| Enterobacter spp. | - | - | [6] |

| Pseudomonas aeruginosa | 1 | 8 | [7] |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ≤0.20 | - | [8] |

| Enterococcus faecalis | - | - | [9][10] |

Note: MIC values can vary depending on the study, geographic location, and the specific isolates tested. The data presented here is a summary from the cited literature.

Experimental Protocols for MIC Determination

The determination of the antibacterial spectrum of Tobramycin A relies on standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO) provide detailed guidelines for these procedures.[11][12][13][14]

Broth Microdilution Method (based on CLSI M07 and ISO 20776-1)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[11][13]

Methodology:

-

Preparation of Tobramycin A Stock Solution: Prepare a stock solution of Tobramycin A of known concentration in a suitable solvent as specified in CLSI/ISO guidelines.

-

Preparation of Microdilution Plates: A series of two-fold dilutions of the Tobramycin A stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the diluted Tobramycin A is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included.

-

Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of Tobramycin A that completely inhibits visible growth of the bacteria.

Caption: Workflow for Broth Microdilution MIC Testing.

Agar Dilution Method (based on CLSI M07)

The agar dilution method is another reference method for MIC determination.[15][16]

Methodology:

-

Preparation of Tobramycin A Stock Solution: Prepare a stock solution of Tobramycin A as described for the broth microdilution method.

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of Tobramycin A. This is achieved by adding a known volume of the antibiotic solution to molten Mueller-Hinton Agar (MHA) before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension using a multipoint inoculator.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is the lowest concentration of Tobramycin A that inhibits the growth of the bacteria (defined as no growth, one or two colonies, or a fine film of growth).

References

- 1. researchgate.net [researchgate.net]

- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 4. Escherichia coli harbouring strAB with reduced susceptibility towards gentamicin and amikacin: a single centre study from India - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enterobacter species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Susceptibility Testing with Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.stanford.edu [med.stanford.edu]

- 10. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. store.accuristech.com [store.accuristech.com]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. mdpi.com [mdpi.com]

- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 15. m.youtube.com [m.youtube.com]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tobramycin A Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation pathways of Tobramycin A, an aminoglycoside antibiotic. The document details both chemical and enzymatic degradation mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in drug development and stability studies.

Chemical Degradation Pathways

Tobramycin A is susceptible to degradation under various chemical conditions, primarily through hydrolysis and oxidation. The rate and products of degradation are highly dependent on the pH and temperature of the environment.

Acid-Catalyzed Hydrolysis

Under acidic conditions, tobramycin undergoes hydrolysis, leading to the cleavage of its glycosidic bonds. This process yields two primary degradation products: kanosamine and nebramine.[1][2]

Degradation Products:

-

Kanosamine (Ka-OH)

-

Nebramine (Ne-De-OH)

Base-Catalyzed Hydrolysis

In basic solutions, the degradation of tobramycin also proceeds via hydrolysis, but yields a different set of products. The primary degradation products identified are deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[1][2]

Degradation Products:

-

Deoxystreptamine (De-OH)

-

Nebramine (Ne-De-OH)

-

Deoxystreptamine-kanosaminide (HO-De-Ka)

Oxidative Degradation

At neutral pH, where hydrolysis is not a significant degradation pathway, tobramycin is susceptible to oxidation.[3][4] This is a major degradation pathway for tobramycin formulations that are typically at a neutral pH.[3] The oxidative degradation of tobramycin can yield several products, including deoxystreptamine, nebramine, and deoxystreptamine-kanosaminide.[3]

Degradation Products:

-

Deoxystreptamine (De-OH)

-

Nebramine (Ne-De-OH)

-

Deoxystreptamine-kanosaminide (HO-De-Ka)

Enzymatic Degradation Pathways

The primary mechanism of bacterial resistance to tobramycin is through enzymatic modification by Aminoglycoside-Modifying Enzymes (AMEs). These enzymes alter the structure of tobramycin, preventing it from binding to its ribosomal target. There are three main classes of AMEs that inactivate tobramycin:

-

Aminoglycoside Acetyltransferases (AACs)

-

Aminoglycoside Phosphotransferases (APHs)

-

Aminoglycoside Nucleotidyltransferases (ANTs)

Acetylation by Aminoglycoside Acetyltransferases (AACs)

AAC enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the tobramycin molecule.

Phosphorylation by Aminoglycoside Phosphotransferases (APHs)

APH enzymes mediate the transfer of a phosphate group from ATP to a hydroxyl group on tobramycin. APH(2'')-IVa is one such enzyme known to phosphorylate various 4,6-disubstituted aminoglycosides, including tobramycin.[5]

Adenylylation by Aminoglycoside Nucleotidyltransferases (ANTs)

ANT enzymes catalyze the transfer of an adenylyl group from ATP to a hydroxyl group of tobramycin. For example, ANT(4')-II has been identified to confer resistance to tobramycin.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for the degradation of tobramycin.

Table 1: Kinetic Parameters for the Chemical Degradation of Tobramycin

| Degradation Pathway | Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Acid Hydrolysis | 1 N HCl at 80°C | 2.7 x 10⁻⁶ s⁻¹ (pseudo first-order) | 32 kcal mol⁻¹ | [1][2] |

| Base Hydrolysis | 1 N KOH at 80°C | 1.0 x 10⁻⁸ s⁻¹ (pseudo first-order) | 15 kcal mol⁻¹ | [1][2] |

| Oxidation | pH 7 phosphate buffer (0.01 M) at 80°C | t₉₀ = 70 hours | Not Reported | [1][2] |

Table 2: Kinetic Parameters for the Enzymatic Degradation of Tobramycin by APH(2'')-IVa

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Tobramycin | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.2 x 10⁶ | [5] |

Note: Quantitative data on the specific yields of individual degradation products from chemical degradation pathways are not extensively reported in the reviewed literature. Similarly, comprehensive kinetic data for all AME sub-classes acting on tobramycin is not fully available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tobramycin degradation.

Forced Degradation Studies (Chemical Degradation)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Protocol for Acid/Base Hydrolysis:

-

Sample Preparation: Prepare a solution of tobramycin in a suitable solvent (e.g., water) at a known concentration (e.g., 10 µg/mL).[7]

-

Acid Stress: Treat the tobramycin solution with a high concentration of hydrochloric acid (e.g., 0.5 M) and heat at an elevated temperature (e.g., 100°C) for a specified time (e.g., 1 hour).[7]

-

Base Stress: Treat the tobramycin solution with a high concentration of sodium hydroxide (e.g., 0.5 M) and heat at a higher temperature (e.g., 120°C) for a longer duration (e.g., 24 hours).[7]

-

Neutralization: After the stress period, cool the samples to room temperature and neutralize the acid-stressed samples with a suitable base (e.g., NaOH) and the base-stressed samples with a suitable acid (e.g., HCl).

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

HPLC Analysis of Tobramycin and its Degradation Products

Due to tobramycin's lack of a strong UV chromophore, its analysis often requires derivatization or specialized detectors.

Method 1: High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)

This method allows for the direct and sensitive detection of tobramycin and its degradation products without derivatization.

-

Instrumentation: A suitable ion chromatography system equipped with a pulsed amperometric detector.

-

Column: A high-performance anion-exchange column.

-

Eluent: An appropriate eluent gradient, often generated electrochemically.

-

Detection: Integrated pulsed amperometry.

Specific conditions for HPAE-IPAD can be found in the literature and may require optimization based on the specific instrument and column used.[7]

Enzymatic Degradation Assay (General Protocol)

This protocol provides a general framework for assessing the degradation of tobramycin by AMEs.

Spectrophotometric Assay for Aminoglycoside Acetyltransferase (AAC) Activity:

This assay monitors the production of Coenzyme A (CoA-SH) which is released upon the transfer of the acetyl group from acetyl-CoA to tobramycin. The released CoA-SH reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a colored product that can be measured spectrophotometrically.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Acetyl-CoA (e.g., 100-300 µM)

-

Tobramycin (at various concentrations to determine kinetic parameters)

-

DTNB (e.g., 200 µM)

-

-

Enzyme Addition: Initiate the reaction by adding the purified AAC enzyme.

-

Monitoring: Monitor the increase in absorbance at 412 nm (for the DTNB reaction product) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Determine kinetic parameters (K_m and V_max) by fitting the initial velocity data to the Michaelis-Menten equation.

This protocol can be adapted for APH and ANT enzymes by using coupled enzyme assays that detect the consumption of ATP or the production of ADP or AMP.

Conclusion

This technical guide has detailed the primary chemical and enzymatic degradation pathways of tobramycin A. Understanding these pathways is critical for the development of stable pharmaceutical formulations, the prediction of drug product shelf-life, and for informing strategies to overcome bacterial resistance. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research to quantify the yields of specific degradation products and to fully characterize the kinetics of all relevant AMEs will continue to enhance our understanding of tobramycin stability and efficacy.

References

- 1. Degradation of tobramycin in aqueous solution | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Crystal structure and kinetic mechanism of aminoglycoside phosphotransferase-2″-IVa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [scholarship.libraries.rutgers.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

The Ecological Leverage of Tobramycin A: A Technical Guide to its Role in Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobramycin, a potent aminoglycoside antibiotic produced by the actinomycete Streptomyces tenebrarius, has long been a cornerstone in the clinical management of severe Gram-negative bacterial infections.[1] However, its role extends beyond the clinical setting into the intricate web of microbial ecology. At sub-inhibitory concentrations, tobramycin acts as a signaling molecule, profoundly influencing the behavior and structure of microbial communities. This technical guide provides an in-depth exploration of the ecological functions of tobramycin, with a particular focus on its impact on biofilm formation and quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa. We present a comprehensive overview of its mechanism of action, bacterial resistance strategies, and detailed protocols for key experimental assessments. Quantitative data are summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of tobramycin's ecological leverage.

Introduction

Tobramycin is an aminoglycoside antibiotic complex naturally produced by Streptomyces tenebrarius.[2] While clinically valued for its bactericidal activity against a broad spectrum of Gram-negative pathogens, its presence in natural environments at sub-lethal concentrations suggests a more nuanced role in shaping microbial ecosystems. This guide delves into the ecological implications of tobramycin, examining how it modulates microbial interactions and community architecture.

Biosynthesis of Tobramycin

Streptomyces tenebrarius synthesizes a group of related aminoglycoside antibiotics known as nebramycins.[3] Tobramycin is commercially produced through the base-catalyzed hydrolysis of its precursor, carbamoyltobramycin, which is a product of the tobramycin biosynthetic gene cluster in S. tenebrarius.[4][5][6] Genetic engineering efforts have been employed to optimize tobramycin production by disrupting competing biosynthetic pathways, such as the one for apramycin.[4][5][6]

Mechanism of Action

Tobramycin exerts its bactericidal effect by targeting bacterial protein synthesis.[7][8] The antibiotic binds to the 30S ribosomal subunit, specifically to the A-site of the 16S rRNA.[7][9] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7] The resulting aberrant proteins disrupt essential cellular functions, ultimately leading to bacterial cell death.[7] The uptake of tobramycin into Gram-negative bacteria is an active, oxygen-dependent process, which contributes to its efficacy against aerobic organisms.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The in vitro efficacy of tobramycin against various clinically relevant bacteria is summarized in the table below. These values can be influenced by testing conditions, including the cation concentration of the growth medium.[10]

| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | CLSI Breakpoint (Susceptible) | EUCAST Breakpoint (Susceptible) |

| Pseudomonas aeruginosa | 1 | 8 | ≤ 2 | ≤ 4 |

| Escherichia coli | 0.5 | 2 | ≤ 2 | ≤ 2 |

| Klebsiella pneumoniae | 0.5 | 2 | ≤ 2 | ≤ 2 |

| Staphylococcus aureus | 0.5 | >128 | Not specified | Not specified |

| Enterococcus faecalis | >64 | >64 | Not specified | Not specified |

| Enterococcus faecium | >64 | >64 | Not specified | Not specified |

Data compiled from multiple sources. MIC values can vary between studies and geographic locations.[3][8][11][12][13][14][15][16][17][18][19][20][21][22][23][24]

Role in Microbial Ecology: A Focus on Pseudomonas aeruginosa

Beyond its direct antimicrobial activity, tobramycin plays a significant role in modulating the behavior of microbial communities, particularly at concentrations below the MIC.

Induction of Biofilm Formation

Sub-inhibitory concentrations of tobramycin have been shown to induce biofilm formation in Pseudomonas aeruginosa.[4][7] This adaptive response can have significant clinical implications, as biofilms are notoriously resistant to antibiotic treatment.

-

Quantitative Impact: Exposure of P. aeruginosa H103 to tobramycin at concentrations ranging from 0.5 to 1 µg/mL leads to a significant increase in biofilm biomass. The most substantial effect is observed at 0.8 µg/mL, resulting in a 40-fold increase in biovolume and a 26-fold increase in average thickness compared to untreated biofilms.[4][7]

This biofilm enhancement is mediated, at least in part, by the extracytoplasmic sigma factor SigX.

Modulation of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In P. aeruginosa, the Las and Rhl QS systems are pivotal for virulence and biofilm formation. Sub-inhibitory concentrations of tobramycin have been shown to modulate these systems, although the effects can be complex and strain-dependent. Some studies report an increase in the production of QS signal molecules, such as N-acyl-homoserine lactones (AHLs), which can contribute to enhanced biofilm formation.

Mechanisms of Resistance

Bacteria have evolved several mechanisms to resist the action of tobramycin and other aminoglycosides:

-

Enzymatic Modification: The most common mechanism involves the production of aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to the ribosome.[7] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases.

-

Target Site Alteration: Mutations in the ribosomal RNA or ribosomal proteins can reduce the binding affinity of tobramycin to its target.

-

Reduced Permeability and Efflux: Alterations in the bacterial cell envelope can limit the uptake of tobramycin, while active efflux pumps can transport the antibiotic out of the cell.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of tobramycin.

Materials:

-

Tobramycin powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of tobramycin in a suitable solvent and sterilize by filtration.

-

Perform two-fold serial dilutions of the tobramycin stock solution in CAMHB in a 96-well plate.

-

Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of tobramycin at which there is no visible growth.

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol describes a common method for quantifying biofilm formation in vitro.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Tobramycin solution

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Microplate reader

Procedure:

-

Dispense 100 µL of bacterial culture (adjusted to a specific OD) into the wells of a microtiter plate.

-

Add 100 µL of growth medium containing the desired sub-inhibitory concentration of tobramycin to the test wells. Add 100 µL of medium without tobramycin to the control wells.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours) without agitation.

-

Carefully remove the culture medium and wash the wells gently with PBS to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 570 nm using a microplate reader.

Quantification of Quorum Sensing Molecules (LC-MS/MS)

This protocol provides a general workflow for the extraction and quantification of N-acyl-homoserine lactones (AHLs) from bacterial culture supernatants using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

-

Sample Preparation:

-

Grow bacterial cultures with and without sub-inhibitory concentrations of tobramycin.

-

Centrifuge the cultures to pellet the cells and collect the supernatant.

-

Perform liquid-liquid extraction of the supernatant with an organic solvent (e.g., acidified ethyl acetate).

-

Evaporate the organic solvent to dryness and reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatograph coupled to a tandem mass spectrometer.

-

Separate the AHLs using a suitable C18 reversed-phase column with a gradient elution program.

-

Detect and quantify the AHLs using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions for each AHL of interest should be used.

-

Generate a standard curve using synthetic AHL standards to quantify the concentrations in the bacterial extracts.

-

Conclusion

Tobramycin A's role in microbial ecology is multifaceted and extends far beyond its direct bactericidal properties. As a signaling molecule at sub-inhibitory concentrations, it can significantly alter the behavior of microbial communities, notably by inducing biofilm formation and modulating quorum sensing in pathogens like Pseudomonas aeruginosa. Understanding these ecological functions is crucial for both clinical and environmental microbiology. The continued investigation into the complex interplay between antibiotics like tobramycin and microbial communities will undoubtedly unveil new insights into bacterial adaptation, resistance, and the intricate dynamics of microbial ecosystems. This knowledge is paramount for the development of novel therapeutic strategies that can anticipate and counteract the adaptive responses of pathogenic bacteria.

References

- 1. droracle.ai [droracle.ai]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Transferrable Resistance to Tobramycin in Klebsiella pneumoniae and Enterobacter cloacae Associated with Enzymatic Acetylation of Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eucast: Aminoglycoside MICs and ECOFFs reviewed [eucast.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. jmilabs.com [jmilabs.com]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. frontiersin.org [frontiersin.org]

- 19. FDA Rationale for Recognition Decision: Gentamicin, Tobramycin, and Amikacin for Enterobacterales and P. aeruginosa | FDA [fda.gov]

- 20. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 21. Intrinsic resistance to aminoglycosides in Enterococcus faecium is conferred by the 16S rRNA m5C1404-specific methyltransferase EfmM - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 23. researchgate.net [researchgate.net]

- 24. eucast: Clinical breakpoints and dosing of antibiotics [eucast.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Assay of Tobramycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antibacterial susceptibility of microorganisms to Tobramycin A, a potent aminoglycoside antibiotic. The described methods are fundamental in preclinical research and drug development for evaluating the efficacy of tobramycin and monitoring bacterial resistance.

Tobramycin is an aminoglycoside antibiotic derived from the bacterium Streptomyces tenebrarius. It is particularly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also shows activity against some Gram-positive bacteria like Staphylococcus aureus.[1][2][3] Its primary mechanism of action involves the inhibition of protein synthesis in bacteria.[4][5] Tobramycin binds to the 30S ribosomal subunit, which interferes with the initiation complex, causes misreading of the mRNA, and leads to the production of non-functional proteins, ultimately resulting in bacterial cell death.[2][4][5]

This document outlines two standard methods for assessing the in vitro antibacterial activity of tobramycin: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion method for qualitative susceptibility testing.

Data Presentation

Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges for Tobramycin Against Common Bacterial Pathogens

| Bacterial Species | MIC Range (µg/mL) | Interpretation |

| Pseudomonas aeruginosa | <0.25 - >512 | Susceptibility is strain-dependent.[2] |

| Pseudomonas aeruginosa (ATCC 27853) | 0.5 - 2 | Quality control reference strain.[2] |

| Escherichia coli | Inhibited by ≤ 1.56 | Generally susceptible.[6] |

| Klebsiella pneumoniae | Inhibited by ≤ 1.56 | Generally susceptible.[6] |

| Enterobacter spp. | Inhibited by ≤ 1.56 | Generally susceptible.[6] |

| Proteus spp. (indole-negative) | Inhibited by ≤ 1.56 | Moderately active.[6] |

| Staphylococcus aureus | Inhibited by ≤ 0.20 | Susceptible.[6] |

Note: MIC values can vary significantly between different bacterial strains and are influenced by the testing methodology.[7] The interpretation of susceptible, intermediate, and resistant categories is based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Interpretive Criteria for Kirby-Bauer Disk Diffusion Susceptibility Testing with a 10-µg Tobramycin Disk

| Zone Diameter (mm) | Interpretation |

| ≥ 15 | Susceptible |

| 13 - 14 | Intermediate |

| ≤ 12 | Resistant |

Note: These interpretive standards are based on CLSI guidelines and may be updated. It is crucial to refer to the latest CLSI documents for the most current breakpoints. A zone diameter of 16 mm has also been recommended as a critical point for predicting susceptibility.[6]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of tobramycin, which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium after overnight incubation.[8][9]

Materials:

-

Tobramycin A powder (analytical grade)

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

Protocol:

-

Preparation of Tobramycin Stock Solution:

-

Prepare a stock solution of tobramycin A in a suitable sterile solvent (e.g., water or a buffer recommended by the supplier) at a high concentration (e.g., 10,000 µg/mL).

-

Further dilute the stock solution to create a working stock (e.g., 1000 µg/mL or 100 µg/mL) in sterile CAMHB.[8]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube of sterile CAMHB and incubate at 37°C until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the tobramycin working solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (no antibiotic), and the twelfth well will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 16-20 hours in ambient air.[10]

-

-

Reading the MIC:

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of a bacterium's susceptibility to tobramycin by measuring the zone of growth inhibition around a disk impregnated with a standard amount of the antibiotic.[11][12][13]

Materials:

-

Tobramycin susceptibility disks (10 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial culture in the logarithmic growth phase

-

Sterile cotton swabs

-

0.5 McFarland turbidity standard

-

Forceps

-

Incubator (35-37°C)

-

Ruler or caliper

Protocol:

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess inoculum by pressing the swab against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions to ensure a confluent lawn of growth.[13]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antibiotic Disks:

-

Incubation:

-

Measurement and Interpretation:

-